Jingsongling

Description

Structure

3D Structure

Properties

IUPAC Name |

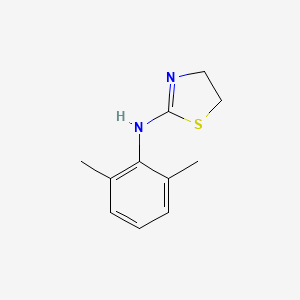

N-(2,6-dimethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-8-4-3-5-9(2)10(8)13-11-12-6-7-14-11/h3-5H,6-7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUXBNSRYHXDBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=NCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179973 | |

| Record name | Jingsongling | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25332-05-2 | |

| Record name | N-(2,6-Dimethylphenyl)-4,5-dihydro-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25332-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jingsongling | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025332052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Jingsongling | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Jingsongling: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jingsongling, a xylazine analog, is a potent sedative and analgesic agent primarily utilized in veterinary medicine. Its mechanism of action is centered on its activity as an agonist at alpha-2 adrenergic receptors, which are integral components of the G-protein coupled receptor (GPCR) superfamily. This technical guide delineates the molecular pathways through which this compound exerts its physiological effects, provides quantitative data from preclinical studies, and outlines detailed experimental protocols for the investigation of its pharmacodynamics. The primary signaling cascades, including the inhibition of adenylyl cyclase and modulation of the PKA/ERK/CREB pathway, are discussed. Furthermore, this guide explores the potential involvement of the AMP-activated protein kinase (AMPK) pathway. The information presented herein is intended to provide a comprehensive resource for researchers and professionals engaged in the study and development of alpha-2 adrenergic agonists.

Core Mechanism of Action: Alpha-2 Adrenergic Receptor Agonism

This compound's primary mechanism of action is the stimulation of alpha-2 adrenergic receptors. These receptors are predominantly located on the presynaptic terminals of noradrenergic neurons. As a G-protein coupled receptor, the alpha-2 adrenoceptor, upon agonist binding, initiates a cascade of intracellular events.

Signaling Pathway

Activation of the alpha-2 adrenergic receptor by this compound leads to the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. The Gαi subunit subsequently inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP leads to decreased activation of Protein Kinase A (PKA). The diminished PKA activity ultimately influences downstream signaling, including the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathway, which is implicated in the sedative and analgesic effects of xylazine.

Potential Involvement of the AMPK Signaling Pathway

Recent studies on xylazine, the parent compound of this compound, suggest the involvement of the AMP-activated protein kinase (AMPK) signaling pathway in its central analgesic mechanism. AMPK is a crucial cellular energy sensor. While direct evidence for this compound is pending, it is hypothesized that it may modulate the LKB1/AMPK pathway, contributing to its overall pharmacological profile.

Quantitative Data

The following tables summarize the quantitative data from a key preclinical study investigating the cardiovascular effects of this compound in conscious male dogs.

Table 1: Cardiovascular Effects of Intravenous this compound in Dogs

| Parameter | Dose (mg/kg) | Observation | Duration |

| Mean Arterial Pressure (MAP) | 1 | Initial Hypertension | 20 minutes |

| Heart Rate (HR) | 1 | Bradycardia | - |

Table 2: Effect of Antagonists on this compound-Induced Cardiovascular Changes

| Antagonist | Dose (mg/kg) | Effect on this compound-Induced Hypertension | Effect on this compound-Induced Bradycardia |

| Yohimbine (α2 antagonist) | 0.1 | Dose-dependent reversal | Dose-dependent reversal |

| Tolazoline (non-selective α antagonist) | 5 | Reversed | Reversed |

| Prazosin (α1 antagonist) | 1 | Reversed | No effect |

| Atropine (muscarinic antagonist) | 0.045 | Potentiated | Antagonized (for at least 60 min) |

Experimental Protocols

In Vivo Cardiovascular Assessment in a Canine Model

This protocol is based on the methodology used to assess the cardiovascular effects of this compound.

Methodology:

-

Animal Model: Conscious, healthy male dogs.

-

Instrumentation:

-

Surgically implant a catheter into a major artery (e.g., femoral artery) for direct measurement of mean arterial pressure (MAP).

-

Attach electrocardiogram (ECG) leads for continuous heart rate (HR) monitoring.

-

-

Baseline Recordings: Allow the animal to acclimate and record stable baseline MAP and HR for a defined period.

-

Drug Administration: Administer this compound intravenously (i.v.) at a dose of 1 mg/kg.

-

Data Acquisition: Continuously record MAP and HR for a predetermined duration post-injection.

-

Antagonist Challenge (optional): In separate experiments, administer a specific antagonist (e.g., yohimbine) prior to or after this compound administration to characterize receptor involvement.

-

Data Analysis: Analyze the changes in MAP and HR from baseline following this compound and antagonist administration.

Radioligand Binding Assay for Alpha-2 Adrenergic Receptor Affinity

This is a generalized protocol to determine the binding affinity of a ligand like this compound to alpha-2 adrenergic receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing a specific alpha-2 adrenergic receptor subtype (e.g., α2A, α2B, α2C).

-

Radioligand: Utilize a radiolabeled antagonist with known high affinity for the receptor (e.g., [³H]-Rauwolscine).

-

Competition Binding:

-

Incubate the cell membranes with a fixed concentration of the radioligand.

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

Incubate to allow binding to reach equilibrium.

-

-

Separation: Separate the receptor-bound radioligand from the free radioligand via rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the competitor (this compound).

-

Determine the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Western Blot Analysis for AMPK Pathway Activation

This protocol outlines the steps to investigate the effect of this compound on the phosphorylation of AMPK in neuronal cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable neuronal cell line (e.g., SH-SY5Y).

-

Treat the cells with varying concentrations of this compound for different time points.

-

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of AMPK (p-AMPK).

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis:

-

Quantify the band intensity for p-AMPK.

-

Normalize the p-AMPK levels to a loading control (e.g., total AMPK or β-actin) to determine the relative change in phosphorylation.

-

Active Ingredients

"this compound" is consistently identified in the scientific literature as an analog of xylazine. Xylazine itself is the active pharmaceutical ingredient. The exact chemical modification that distinguishes this compound from xylazine is not consistently detailed in publicly available scientific literature. For the purposes of understanding its core mechanism of action, it is treated as a compound with pharmacological properties highly similar to xylazine.

Conclusion

The mechanism of action of this compound is primarily mediated through its agonistic activity at alpha-2 adrenergic receptors, leading to a reduction in intracellular cAMP and subsequent modulation of downstream signaling pathways, resulting in sedation and analgesia. While the involvement of the AMPK pathway is a plausible secondary mechanism contributing to its analgesic effects, further direct experimental evidence is required for confirmation. The provided quantitative data and experimental protocols offer a framework for the continued investigation and development of this compound and other related alpha-2 adrenergic agonists. Researchers are encouraged to utilize these methodologies to further elucidate the nuanced pharmacological profile of this compound.

The Pharmacokinetics and Pharmacodynamics of Jingsongling (Xylazine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jingsongling, known scientifically as xylazine, is a potent α2-adrenergic agonist widely utilized in veterinary medicine for its sedative, analgesic, and muscle relaxant properties.[1] A structural analog of clonidine, it was initially investigated as an antihypertensive agent in humans but was repurposed for veterinary use due to its significant central nervous system depressant effects.[1] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to support further research and development in this area.

Pharmacokinetics

The disposition of this compound within the body is characterized by rapid absorption and elimination across various species. Its lipophilic nature facilitates extensive tissue distribution.[1][2]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound (xylazine) following intravenous (IV) and intramuscular (IM) administration in several animal species. These values highlight the interspecies variability in drug handling.

Table 1: Pharmacokinetic Parameters of this compound (Xylazine) Following Intravenous Administration

| Species | Dose (mg/kg) | Half-life (t½β) (min) | Volume of Distribution (Vd) (L/kg) | Clearance (Cl) (mL/min/kg) | Reference |

| Horse | 0.6 | 50 | 1.9 - 2.5 | 15.8 ± 4.88 | [1][2] |

| Cattle | 0.2 | - | 1.9 - 2.5 | - | [1] |

| Sheep | 1.0 | 22 | 1.9 - 2.5 | - | [1][2] |

| Dog | 1.4 | - | 1.9 - 2.5 | - | [1] |

| Rat (Old) | 10 (IP) | Significantly greater than young rats | - | Greatly decreased compared to young rats | [3] |

Data presented as mean ± standard deviation where available. Some values were not reported in the cited literature.

Table 2: Pharmacokinetic Parameters of this compound (Xylazine) Following Intramuscular Administration

| Species | Time to Peak Plasma Concentration (Tmax) (min) | Bioavailability (F) (%) | Reference |

| Horse | 12 - 14 | 40 - 48 | [2] |

| Sheep | 12 - 14 | 17 - 73 | [2] |

| Dog | 12 - 14 | 52 - 90 | [2] |

Metabolism

This compound undergoes extensive metabolism primarily in the liver via cytochrome P450 enzymes.[4] Less than 1% of the parent drug is excreted unchanged in the urine of cattle. The main metabolic pathways include hydroxylation and N-dealkylation, as well as the opening of the thiazine ring.

Identified metabolites in horse urine include:

-

2-(4'-hydroxy-2',6'-dimethylphenylamino)-5,6-dihydro-4H-1,3-thiazine

-

2-(3'-hydroxy-2',6'-dimethylphenylamino)-5,6-dihydro-4H-1,3-thiazine

-

N-(2,6-dimethylphenyl)thiourea

-

2-(2',6'-dimethylphenylamino)-4-oxo-5,6-dihydro-1,3-thiazine

Experimental Protocols

Pharmacokinetic Analysis via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the quantification of xylazine in equine plasma, synthesized from established methodologies.[5][6]

1. Sample Preparation: Liquid-Liquid Extraction

-

To 1 mL of equine plasma in a screw-cap tube, add a known concentration of an appropriate internal standard (e.g., pindolol).

-

Alkalinize the plasma sample by adding a suitable buffer.

-

Add 5 mL of ethyl acetate as the extraction solvent.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge at 2000 x g for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds to dissolve the residue.

-

Inject a 50 µL aliquot into the HPLC system.

2. Chromatographic Conditions

- Column: Cyanopropyl-modified silica column (5 µm, 250 x 4.6 mm i.d.).[5][6]

- Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., sodium heptanesulfonate) to achieve optimal separation.[7] The exact ratio should be optimized for the specific column and system.

- Flow Rate: 1.0 mL/min.

- Detection: UV detection at 210 nm.[7][8]

- Run Time: Approximately 11 minutes.[5]

3. Animal Dosing and Blood Sampling (Rat Model)

- Administer xylazine via the desired route (e.g., intraperitoneal injection at 10 mg/kg).[3]

- Collect blood samples (approximately 0.3 mL) from the jugular vein at predetermined time points (e.g., 15 and 30 minutes, and 1, 2, and 4 hours post-administration).[3]

- During blood collection, brief isoflurane anesthesia may be used if necessary to minimize distress.[3]

- Place the collected blood into tubes containing an appropriate anticoagulant (e.g., heparin).

- Centrifuge the blood samples to separate the plasma.

- Store the plasma samples at -20°C or lower until analysis.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is mediated through its agonistic activity at α2-adrenergic receptors in the central and peripheral nervous systems. This interaction leads to a decrease in the release of norepinephrine and dopamine, resulting in sedation, analgesia, and muscle relaxation.[1]

Signaling Pathways

Beyond its primary target, this compound has been shown to modulate other intracellular signaling pathways, which may contribute to its overall pharmacological profile.

LKB1-AMPK Signaling Pathway

This compound administration has been demonstrated to activate the LKB1-AMPK pathway in the central nervous system of rats, which may be involved in its analgesic effects.[9][10][11]

PKA/ERK/CREB Signaling Pathway

Studies have also indicated that this compound may exert its sedative and analgesic effects by regulating the PKA/ERK/CREB signaling pathway.[6]

Conclusion

This technical guide provides a comprehensive summary of the current understanding of the pharmacokinetics and pharmacodynamics of this compound (xylazine). The provided data and experimental outlines serve as a valuable resource for researchers and professionals in drug development. Further investigation into the detailed mechanisms of its downstream signaling pathways and the development of standardized analytical protocols will continue to enhance the safe and effective use of this compound in its intended applications.

References

- 1. Xylazine [fao.org]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of Ketamine and Xylazine in Young and Old Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. academic.oup.com [academic.oup.com]

- 8. scispace.com [scispace.com]

- 9. ams.usda.gov [ams.usda.gov]

- 10. Xylazine Activates Adenosine Monophosphate-Activated Protein Kinase Pathway in the Central Nervous System of Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Xylazine Activates Adenosine Monophosphate-Activated Protein Kinase Pathway in the Central Nervous System of Rats | PLOS One [journals.plos.org]

Jingsongling: A Technical Overview of Biotransformation and Metabolites in Rats

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the biotransformation and metabolic fate of Jingsongling in rats. This compound, a veterinary anesthetic, has been the subject of limited but specific metabolic studies. This document synthesizes the available data, outlines experimental approaches, and presents metabolic pathways to support further research and development.

Executive Summary

This compound, chemically identified as 2,4-xylidinothiazoline (XT), undergoes biotransformation in rats, leading to the formation of at least three distinct metabolites. These metabolic products have been isolated from rat urine, indicating renal excretion as a pathway for the elimination of this compound and its derivatives. Preliminary findings suggest that the metabolites exhibit significantly lower toxicity and pharmacological activity compared to the parent compound. Species-specific differences in the biotransformation of this compound have been observed between rats and mice.

Biotransformation and Metabolite Profile

The primary study on this compound's metabolism in rats identified the parent compound and three metabolites in urine.[1] While detailed quantitative data from the full study is not publicly available, the identified compounds are summarized in the table below.

Table 1: Metabolites of this compound Identified in Rat Urine

| Compound ID | Name/Type | Biological Matrix |

| MB1 | This compound (Parent Compound) | Urine |

| MA1 | Metabolite 1 | Urine |

| MA2 | Metabolite 2 | Urine |

| MB3 | Metabolite 3 | Urine |

Detailed structural information and quantitative analysis of these metabolites are pending access to the full research article.

Experimental Protocols

While the complete experimental details are not available in the accessible literature, a standard protocol for a study of this nature would likely involve the following steps. This reconstructed methodology is based on common practices in drug metabolism research.

3.1. Animal Model

-

Species: Rat (specific strain, e.g., Sprague-Dawley or Wistar, would be specified)

-

Sex and Age: Both male and female rats would typically be used to assess for sex-specific differences in metabolism.

-

Acclimatization: Animals would be acclimatized to laboratory conditions before the study.

3.2. Dosing and Administration

-

Compound: this compound (2,4-xylidinothiazoline, XT)

-

Dosage: A specific dose, likely administered based on body weight (e.g., mg/kg).

-

Route of Administration: The route would be one relevant to its intended use, such as intravenous (IV) or intramuscular (IM).

3.3. Sample Collection

-

Biological Matrix: Urine was the specified matrix for metabolite isolation.[1]

-

Collection Method: Rats would be housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 24, 48, 72 hours).

-

Sample Processing: Collected urine samples would be pooled, and potentially treated with enzymes like β-glucuronidase or sulfatase to hydrolyze any conjugated metabolites.

3.4. Metabolite Isolation and Identification

-

Extraction: Metabolites would be extracted from the urine using techniques such as liquid-liquid extraction or solid-phase extraction.

-

Chromatography: The extracts would be separated using high-performance liquid chromatography (HPLC).

-

Structural Elucidation: The chemical structures of the isolated metabolites would be determined using a combination of spectroscopic techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Below is a generalized workflow for such an experiment.

Metabolic Pathway

The biotransformation of this compound in rats involves the conversion of the parent drug into three primary metabolites that are subsequently excreted. The exact chemical transformations (e.g., oxidation, hydrolysis, conjugation) are not detailed in the available abstract. However, the metabolic relationship can be visualized as a pathway from the parent compound to its metabolites.

Future Directions

The foundational study on this compound's biotransformation provides a crucial starting point for more in-depth research. To build upon this knowledge, the following areas warrant further investigation:

-

Quantitative Pharmacokinetics: A comprehensive pharmacokinetic study is needed to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites.

-

Structural Elucidation: The precise chemical structures of metabolites MA1, MA2, and MB3 need to be confirmed and made publicly available.

-

Enzyme Identification: Research to identify the specific cytochrome P450 (CYP) isozymes and other enzymes responsible for this compound's metabolism would be valuable for predicting drug-drug interactions.

-

In Vitro Studies: Using rat liver microsomes or hepatocytes would help to further characterize the metabolic pathways and enzyme kinetics in a controlled environment.

-

Toxicity of Metabolites: While preliminary data suggests lower toxicity of the metabolites, a more thorough toxicological assessment of the individual metabolites is recommended.

This technical guide serves as a summary of the currently accessible information on the biotransformation of this compound in rats. Further research, particularly the full publication of the foundational study, is necessary to provide a more complete and detailed understanding.

References

In Vitro Effects of Jingsongling: A Technical Guide for Researchers

An in-depth examination of the cellular and molecular mechanisms of Jingsongling (xylazole), an analog of xylazine, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its in vitro effects. This document details experimental protocols, summarizes quantitative data, and visualizes key signaling pathways to facilitate further investigation into its therapeutic potential.

This compound, also known as xylazole, has been the subject of various in vitro studies to elucidate its mechanisms of action at the cellular level. Research has primarily focused on its effects on nerve and endothelial cells, investigating its role in signaling pathways, apoptosis, and oxidative stress. This guide synthesizes the available data to present a clear and detailed technical resource.

Data Summary: Quantitative Effects of this compound (Xylazole) and Xylazine In Vitro

The following tables summarize the key quantitative findings from in vitro studies on this compound (xylazole) and its analog, xylazine. These data provide a comparative overview of their effects on various cellular parameters.

Table 1: Effects of this compound (Xylazole) on Fetal Rat Nerve Cells

| Concentration | Incubation Time | Analyte | Percent Change from Control |

| 10 µg/mL | 5-120 min | Nitric Oxide (NO) | Decrease |

| 20 µg/mL | 5-120 min | Nitric Oxide (NO) | Decrease |

| 30 µg/mL | 5-120 min | Nitric Oxide (NO) | Decrease |

| 40 µg/mL | 5-120 min | Nitric Oxide (NO) | Decrease |

| 10 µg/mL | 5-120 min | cGMP | Decrease |

| 20 µg/mL | 5-120 min | cGMP | Decrease |

| 30 µg/mL | 5-120 min | cGMP | Decrease |

| 40 µg/mL | 5-120 min | cGMP | Decrease |

| 10 µg/mL | Not Specified | Na+-K+-ATPase Activity | Inhibition |

| 20 µg/mL | Not Specified | Na+-K+-ATPase Activity | Inhibition |

| 30 µg/mL | Not Specified | Na+-K+-ATPase Activity | Inhibition |

| 40 µg/mL | Not Specified | Na+-K+-ATPase Activity | Inhibition |

| 10 µg/mL | Not Specified | Ca2+-Mg2+-ATPase Activity | Inhibition |

| 20 µg/mL | Not Specified | Ca2+-Mg2+-ATPase Activity | Inhibition |

| 30 µg/mL | Not Specified | Ca2+-Mg2+-ATPase Activity | Inhibition |

| 40 µg/mL | Not Specified | Ca2+-Mg2+-ATPase Activity | Inhibition |

Table 2: Effects of Xylazine on Human Umbilical Vein Endothelial Cells (HUVECs)

| Concentration | Incubation Time | Assay | Observation |

| 60 µM | 24 hours | Apoptosis (Annexin V) | Induction of apoptosis |

| 60 µM | 24 hours | Reactive Oxygen Species (ROS) | Increased ROS production |

| 62 µM | 24 hours | Cell Viability (IC50) | 50% inhibitory concentration |

Key Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in the study of this compound and its analogs.

Fetal Rat Nerve Cell Culture

-

Cell Source: Primary nerve cells from fetal rats.

-

Culture Conditions: Cells are cultured for seven days before treatment.

-

Treatment: this compound (xylazole) is added to the culture medium at final concentrations of 10, 20, 30, and 40 µg/mL.

-

Incubation: Cells are incubated with this compound for various time points, ranging from 5 to 120 minutes, depending on the specific assay.

Human Umbilical Vein Endothelial Cell (HUVEC) Culture

-

Cell Line: Human umbilical vein endothelial cell line.

-

Culture Medium: Standard endothelial cell growth medium.

-

Treatment: Xylazine is added to the culture medium at a concentration of 60 µM.

-

Incubation: Cells are typically incubated with xylazine for 24 hours before analysis.

Nitric Oxide (NO) and cGMP Assays

-

Principle: The Griess reaction is a common method for detecting nitrite, a stable and quantifiable breakdown product of NO. cGMP levels are typically measured using an enzyme immunoassay (EIA).

-

Protocol Outline:

-

Prepare cell lysates or collect culture supernatants from this compound-treated and control nerve cells.

-

For NO detection, mix the sample with Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measure the absorbance at approximately 540 nm. The intensity of the color is proportional to the nitrite concentration.

-

For cGMP detection, use a commercial EIA kit according to the manufacturer's instructions. This typically involves a competitive immunoassay format.

-

Quantify the results by comparing them to a standard curve.

-

ATPase Activity Assays

-

Principle: The activity of Na+-K+-ATPase and Ca2+-Mg2+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from ATP.

-

Protocol Outline:

-

Prepare membrane fractions from this compound-treated and control nerve cells.

-

Incubate the membrane preparations with a reaction buffer containing ATP and the appropriate cations (Na+, K+, Mg2+, Ca2+).

-

Stop the reaction and measure the amount of released Pi using a colorimetric method, such as the malachite green assay.

-

The specific ATPase activity is calculated as the difference in Pi released in the presence and absence of specific inhibitors (e.g., ouabain for Na+-K+-ATPase).

-

Apoptosis Assay (Annexin V/Propidium Iodide)

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol Outline:

-

Harvest HUVECs after treatment with xylazine.

-

Wash the cells with a binding buffer.

-

Resuspend the cells in the binding buffer containing FITC-conjugated Annexin V and PI.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Intracellular Reactive Oxygen Species (ROS) Assay

-

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

-

Protocol Outline:

-

Load HUVECs with DCFH-DA by incubating them in a medium containing the dye.

-

Wash the cells to remove excess dye.

-

Treat the cells with xylazine.

-

Measure the increase in fluorescence intensity over time using a fluorescence microplate reader or fluorescence microscope.

-

Western Blot for PKA, ERK, and CREB Signaling

-

Principle: Western blotting is used to detect specific proteins in a sample. Phospho-specific antibodies are used to determine the activation state of signaling proteins.

-

Protocol Outline:

-

Lyse this compound-treated and control cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PKA, ERK, and CREB.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a general workflow for its in vitro investigation.

Jingsongling (Xylazole): A Technical Guide for Veterinary Anesthetic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jingsongling, also known as Xylazole, is a potent sedative and analgesic agent used in veterinary medicine. As a structural analog of xylazine, it belongs to the alpha-2 adrenergic agonist class of drugs.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its mechanism of action, pharmacodynamic effects, and available data from preclinical studies. This document is intended to serve as a resource for researchers and professionals involved in the development and study of veterinary anesthetic agents.

Chemical and Physical Properties

While the exact chemical structure of this compound is not widely published, it is identified as an analog of xylazine. Xylazine's chemical name is N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine. It is a lipophilic compound, which allows for rapid distribution into the central nervous system.

Mechanism of Action

This compound exerts its sedative, analgesic, and muscle relaxant effects primarily through its agonistic activity on alpha-2 adrenergic receptors in the central and peripheral nervous systems.[1]

Signaling Pathway of this compound (as an Alpha-2 Adrenergic Agonist):

Figure 1: Signaling pathway of this compound's anesthetic action.

Activation of these presynaptic receptors in the central nervous system inhibits the release of norepinephrine, leading to a decrease in sympathetic outflow. This results in the characteristic effects of sedation, analgesia, and muscle relaxation.

Pharmacodynamics

The pharmacodynamic effects of this compound have been primarily studied in dogs. Intravenous administration of this compound produces a distinct cardiovascular response characterized by bradycardia and a transient period of hypertension.[1] Notably, unlike xylazine, this compound does not appear to induce a subsequent phase of hypotension.[1]

The cardiovascular effects of this compound can be modulated by various antagonists. The alpha-2 adrenergic antagonists yohimbine and tolazoline have been shown to reverse both the bradycardia and hypertension induced by this compound.[1] Prazosin, an alpha-1 adrenergic antagonist, is effective in reversing the hypertensive effects but does not counteract the bradycardia.[1] Interestingly, the anticholinergic agent atropine can antagonize the bradycardic effects of this compound but may potentiate the hypertension.[1]

Table 1: Qualitative Pharmacodynamic Effects of this compound in Dogs (1 mg/kg IV)

| Parameter | Effect of this compound | Effect of Antagonist/Other Drug |

| Heart Rate | Bradycardia | Atropine: Antagonizes bradycardiaYohimbine & Tolazoline: Reverse bradycardiaPrazosin: No effect on bradycardia |

| Mean Arterial Pressure | Hypertension (transient) | Atropine: Potentiates hypertensionYohimbine & Tolazoline: Reverse hypertensionPrazosin: Reverses hypertension |

| Hypotension | Not observed | Not applicable |

Pharmacokinetics

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound are not widely published. The following is a generalized protocol for a preclinical study evaluating the anesthetic effects of this compound in a canine model, based on the available information.

Objective: To evaluate the sedative and cardiovascular effects of this compound in healthy adult dogs.

Materials:

-

This compound (pharmaceutical grade)

-

Saline solution (0.9% NaCl)

-

Intravenous catheters

-

Syringes and needles

-

Multi-parameter monitor (for ECG, blood pressure, heart rate)

-

Animal clippers

-

Antiseptic solution

Experimental Workflow:

Figure 2: Generalized experimental workflow for a this compound study.

Procedure:

-

Animal Preparation: Healthy adult dogs are selected and acclimatized to the laboratory environment for a minimum of seven days. Animals are fasted for 12 hours prior to the experiment with free access to water.

-

Baseline Data Collection: Baseline physiological parameters, including heart rate, blood pressure (systolic, diastolic, and mean arterial), and respiratory rate, are recorded.

-

Catheterization: An intravenous catheter is placed in the cephalic vein for drug administration and blood sampling.

-

Drug Administration: this compound is administered intravenously at a specified dose (e.g., 1 mg/kg).

-

Monitoring: Physiological parameters are continuously monitored and recorded at regular intervals (e.g., every 5 minutes for the first hour, then every 15 minutes). Sedation is scored using a validated scale.

-

Recovery: Animals are monitored until they are fully recovered, and the time to standing is recorded.

-

Data Analysis: The collected data is statistically analyzed to determine the effects of this compound on the measured parameters.

Safety and Toxicology

Specific toxicological data for this compound, such as the median lethal dose (LD50), are not available in the public domain. As a xylazine analog, it is expected to have a similar safety profile, with the primary adverse effects being dose-dependent cardiovascular and respiratory depression. Overdose can lead to severe central nervous system depression, bradycardia, hypotension, and respiratory arrest. The use of alpha-2 adrenergic antagonists like yohimbine can be effective in reversing the toxic effects.

Conclusion

This compound is a promising veterinary anesthetic agent with a mechanism of action centered on alpha-2 adrenergic agonism. Its distinct pharmacodynamic profile, particularly the lack of a hypotensive phase seen with xylazine, warrants further investigation. However, there is a significant need for more comprehensive research to establish its pharmacokinetic profile, quantitative dose-response relationships in various species, and a detailed toxicological assessment. The information provided in this guide serves as a foundation for future research and development of this compound as a valuable tool in veterinary anesthesia.

References

In-depth Technical Guide: Preliminary Research on the Anticancer Activity of Jingsongling (Xylidinothiazole) and the Broader Class of Thiazole Derivatives

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Anticancer Potential of Jingsongling (Xylidinothiazole) and Thiazole Derivatives

Executive Summary

This technical guide provides a detailed overview of the current scientific understanding of the anticancer activities of a compound identified as "this compound" (xylidinothiazole) and the broader class of thiazole derivatives to which it belongs. Extensive preliminary research reveals a significant lack of specific data on the anticancer properties of this compound (xylidinothiazole) in publicly available scientific literature.

However, the thiazole scaffold is a well-established pharmacophore in the development of novel anticancer agents. This guide, therefore, shifts focus to the general anticancer activities of thiazole derivatives, summarizing key mechanisms of action, presenting available quantitative data, outlining common experimental protocols, and visualizing relevant biological pathways. This information is intended to serve as a foundational resource for researchers interested in the potential of thiazole-based compounds in oncology.

Introduction to this compound (Xylidinothiazole)

Initial investigations identified "this compound" as the compound xylidinothiazole. While some studies mention its use as an anesthetic in animal research, a thorough search of scientific databases yielded no specific reports detailing its anticancer activity, mechanism of action, or any preclinical in vitro or in vivo data related to cancer treatment. The absence of such data prevents a direct and in-depth analysis of this compound's specific anticancer potential at this time.

Anticancer Activity of Thiazole Derivatives: A General Overview

Thiazole and its fused derivatives represent a prominent class of heterocyclic compounds that have been extensively investigated for their therapeutic properties, including significant anticancer activity.[1] The versatility of the thiazole ring allows for a wide range of structural modifications, leading to compounds with diverse mechanisms of action against various cancer types.[1][2]

Mechanisms of Action

Thiazole derivatives exert their anticancer effects through multiple pathways, often targeting key cellular processes involved in cancer progression.[3] The primary mechanisms include:

-

Induction of Apoptosis: Many thiazole-containing compounds have been shown to trigger programmed cell death in cancer cells.[3][4] This is often achieved through the modulation of apoptotic regulators, such as the Bcl-2 family of proteins, and the activation of caspases.[2]

-

Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to arrest at various checkpoints (e.g., G1/S or G2/M phase). This prevents cancer cells from proliferating uncontrollably.[5][6]

-

Inhibition of Protein Kinases: Thiazole derivatives have been designed as potent inhibitors of various protein kinases that are crucial for cancer cell signaling and survival.[2] A notable target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a key role in angiogenesis.[5]

-

Tubulin Polymerization Inhibition: Some derivatives disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and cell death.[3]

-

Inhibition of Other Key Enzymes: Thiazole-based molecules have also been found to inhibit other critical enzymes in cancer metabolism and survival, such as topoisomerase and histone deacetylases (HDACs).[3]

Quantitative Data on Anticancer Activity of Thiazole Derivatives

The following tables summarize representative quantitative data from studies on various thiazole derivatives, highlighting their cytotoxic and inhibitory activities against different cancer cell lines.

Table 1: In Vitro Cytotoxicity of Selected Thiazole Derivatives

| Compound ID/Class | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| Thiazole Derivative 4c | MCF-7 (Breast) | MTT Assay | 2.57 ± 0.16 | [5] |

| HepG2 (Liver) | MTT Assay | 7.26 ± 0.44 | [5] | |

| 2,5-substituted thiazolidinone | A549 (Lung) | MTT Assay | < 10 | [4] |

| U87 (Glioblastoma) | MTT Assay | < 10 | [4] | |

| IGR39 (Melanoma) | MTT Assay | < 10 | [4] | |

| Benzothiazole-thiazolidine 4a | C6 (Glioma) | MTT Assay | 0.03 | [7] |

| Benzothiazole-thiazolidine 4d | C6 (Glioma) | MTT Assay | 0.03 | [7] |

Table 2: Enzyme Inhibitory Activity of Selected Thiazole Derivatives

| Compound ID/Class | Target Enzyme | Assay Type | IC50 (µM) | Reference |

| Thiazole Derivative 4c | VEGFR-2 | Enzyme Assay | 0.15 | [5] |

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the preclinical evaluation of the anticancer activity of thiazole derivatives.

Cell Viability and Cytotoxicity Assays

-

MTT Assay:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with various concentrations of the test compound (e.g., a thiazole derivative) for a specified duration (e.g., 24, 48, or 72 hours).

-

Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is calculated as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC50) is determined.[5]

-

Apoptosis Assays

-

Annexin V-FITC/Propidium Iodide (PI) Staining:

-

Cancer cells are treated with the test compound for a predetermined time.

-

Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

-

The stained cells are analyzed by flow cytometry.

-

Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]

-

-

Caspase Activity Assay:

-

Cells are treated with the test compound.

-

Cell lysates are prepared.

-

The lysate is incubated with a specific caspase substrate conjugated to a fluorophore or chromophore.

-

The activity of the caspase enzyme is determined by measuring the fluorescence or absorbance, which is proportional to the amount of cleaved substrate.[8]

-

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining and Flow Cytometry:

-

Cancer cells are treated with the test compound.

-

Cells are harvested, washed with PBS, and fixed in cold ethanol.

-

The fixed cells are treated with RNase A to remove RNA.

-

Cells are stained with a solution containing PI, which intercalates with DNA.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified based on their fluorescence intensity.[5]

-

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key concepts related to the anticancer activity of thiazole derivatives and common experimental workflows.

Caption: Mechanisms of Action of Thiazole Derivatives in Cancer.

References

- 1. media.neliti.com [media.neliti.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 6. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of some novel benzothiazole-thiazolidine derivatives | Semantic Scholar [semanticscholar.org]

- 8. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Jingsongling and the NO-cGMP Pathway in Nerve Cells: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Jingsongling (xylidinothiazole) is a xylazine analog, placing it in the class of α2-adrenergic agonists. While direct studies on this compound's interaction with the NO-cGMP pathway in neurons are lacking, research on the similar compound Xylazole demonstrates a clear inhibitory effect. This inhibition is characterized by a reduction in both nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) levels in nerve cells. The proposed mechanism involves the activation of α2-adrenergic receptors, which leads to downstream modulation of the NO-cGMP signaling cascade. This pathway is a critical regulator of various neuronal functions, including neurotransmission, synaptic plasticity, and cell survival. Understanding the interaction of this compound with this pathway is crucial for elucidating its pharmacological profile and therapeutic potential in neuroscience and drug development.

The NO-cGMP Signaling Pathway in Nerve Cells

The NO-cGMP pathway is a key signaling cascade in the nervous system. It is initiated by the synthesis of nitric oxide (NO), a gaseous signaling molecule, by nitric oxide synthase (NOS). In neurons, the neuronal isoform (nNOS) is the primary source of NO. Upon production, NO diffuses across cell membranes and binds to the heme group of soluble guanylate cyclase (sGC), activating the enzyme. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, activating downstream effectors such as cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases (PDEs).

Diagram: The NO-cGMP Signaling Pathway

The Evolution of Jingsongling (Xylazole) in Veterinary Medicine: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Jingsongling, also known as xylazole, has carved a significant niche in veterinary anesthesiology and analgesia since its introduction. As an analogue of xylazine, its development has been characterized by a growing understanding of its sedative, analgesic, and muscle relaxant properties across a range of animal species. This technical guide provides a comprehensive overview of the historical development of this compound, its mechanism of action, and detailed experimental protocols from key studies. Quantitative data from preclinical and clinical trials are summarized, and its role in modern veterinary practice is critically examined. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals in the veterinary field.

Historical Development and Key Milestones

The development of this compound (xylazole) is closely linked to the widespread veterinary use of its predecessor, xylazine. Research into xylazine analogues sought to refine its pharmacological profile, leading to the synthesis and investigation of this compound. Early studies in the late 1980s began to establish its efficacy and safety profile in various animal models.

-

1989: One of the earliest documented studies investigated the effects of this compound on mean arterial blood pressure and heart rate in dogs, exploring the influence of various antagonists. This foundational research helped to characterize its primary cardiovascular effects and receptor interactions.

-

Early 2000s: Research expanded to evaluate this compound in combination with other anesthetic agents, such as ketamine. A notable prospective randomized experimental study in healthy dogs assessed the metabolic and neurohumoral responses to this compound alone and in combination with ketamine, providing valuable data on its physiological impact.[1][2]

-

2010s-Present: this compound has been incorporated into a variety of experimental protocols as a standard anesthetic agent for a wide range of species, including pigs, rats, rabbits, sheep, and horses.[3][4][5][6][7][8] Its use in complex surgical models, such as hemorrhagic shock and pulsed-field ablation studies, underscores its reliability and versatility in research settings.[3][5][9] More recent research has also explored its effects on specific cellular pathways, such as the NO-cGMP pathway in nerve cells.[10]

Mechanism of Action

This compound, as a xylazine analogue, is an alpha-2 adrenergic agonist. Its primary mechanism of action involves the stimulation of presynaptic α2-adrenergic receptors in the central and peripheral nervous system. This agonistic activity leads to a decrease in the release of norepinephrine, resulting in sedation, analgesia, and muscle relaxation.

Research has also indicated that this compound's effects may involve other pathways. For instance, studies have shown that it can inhibit the NO-cGMP pathway in fetal rat nerve cells.[10] Furthermore, its influence on the cardiovascular system, including transient increases in mean arterial pressure followed by a decrease, and a reduction in heart rate, are well-documented effects mediated by its interaction with adrenergic receptors.[2]

Signaling Pathway: Alpha-2 Adrenergic Agonism

Caption: Alpha-2 adrenergic agonist signaling pathway of this compound.

Quantitative Data from Key Studies

The following tables summarize quantitative data from representative studies on this compound.

Table 1: Effects of this compound (Xylazole) with and without Ketamine in Healthy Dogs [2]

| Parameter | Group X (this compound 4 mg/kg IM) | Group XK (this compound 4 mg/kg + Ketamine 10 mg/kg IM) |

| Pulse Rate (PR) | Decreased | Decreased (Significantly higher than Group X at some time points) |

| Mean Arterial Pressure (MAP) | Transiently Increased | Transiently Increased (Significantly higher than Group X at some time points) |

| Respiratory Rate (fR) | Decreased | Decreased |

| Rectal Temperature (RT) | Decreased | Decreased (Significantly higher than Group X at some time points) |

| Plasma Norepinephrine | Decreased | Decreased (Higher values than Group X) |

| Plasma Epinephrine | Decreased | Decreased (Higher values than Group X) |

| Plasma Insulin | Decreased | Decreased |

| Plasma β-endorphin | Increased | Increased (Higher values than Group X) |

| Plasma Glucose | Increased | Increased (Higher values than Group X) |

Detailed Experimental Protocols

Anesthesia for Pulsed Field Ablation in Pigs[3]

-

Animals: Healthy Bama male minipigs (n=3, 80 ± 10 kg).

-

Pre-anesthesia: A mixture of Lumianning (a compound preparation of this compound, edetic acid, DHE, and haloperidol) and midazolam injection (1:1 ratio) was administered intramuscularly at a dose of 5 ml/kg.

-

Anesthesia Maintenance: 2,6-Diisopropyl-phenol injection was administered at a speed of 5 ml/h.

-

Surgical Procedure:

-

Skin preparation and sterilization were performed at the groin.

-

A femoral vein catheter was inserted under ultrasound guidance.

-

An 8F catheter was inserted into the right atrium and advanced to the left atrium to reach the pulmonary vein under X-ray guidance.

-

Pulsed field ablation was performed.

-

-

Monitoring: ECG monitoring was performed throughout the operation.

Metabolic and Neurohumoral Response Study in Dogs[2]

-

Animals: Twelve healthy mongrel dogs (7 male, 5 female, aged 13-20 months, weighing 12.8-15.4 kg).

-

Experimental Groups:

-

Group X (n=6): this compound 4 mg/kg intramuscularly.

-

Group XK (n=6): this compound 4 mg/kg plus ketamine 10 mg/kg intramuscularly.

-

-

Data Collection:

-

Physiological parameters (Pulse rate, mean arterial pressure, respiratory rate, rectal temperature) were recorded before and at 5 to 100 minutes after drug administration.

-

Venous blood samples were taken before and at intervals from 0.5 to 24 hours after drug administration for determination of plasma concentrations of norepinephrine, epinephrine, β-endorphin, cortisol, insulin, and glucose.

-

-

Statistical Analysis: ANOVA for repeated measures was used for changes with time, and ANOVA was used for comparison between treatments.

Experimental Workflow: Canine Metabolic and Neurohumoral Study

Caption: Workflow for the study on metabolic and neurohumoral responses in dogs.

Anesthesia for Hemorrhagic Shock Model in Rats[5]

-

Animals: Male and female Sprague-Dawley rats (190–230 g).

-

Anesthesia:

-

Initial dosage of pentobarbital sodium (30 mg/kg ip).

-

Initial dosage of this compound (xylidinothiazole, 0.1 mg/kg im).

-

Additional doses of both drugs were administered until the rats had no response to a needle stimulus.

-

-

Surgical Procedure:

-

A heparinized catheter was inserted into the right femoral artery for monitoring mean arterial pressure (MAP) and for bleeding.

-

Rats were hemorrhaged to maintain a MAP of 40 mmHg for various durations (10 min, 30 min, 1 h, 2 h, or 4 h).

-

At each time point, a laparotomy was conducted, and the superior mesenteric arteries were removed for further analysis.

-

Conclusion and Future Directions

This compound has established itself as a reliable and effective anesthetic and analgesic agent in veterinary medicine. Its history is one of continued investigation and application in increasingly complex research and clinical scenarios. The quantitative data and experimental protocols presented in this guide highlight its consistent pharmacological effects and its utility across a diverse range of species.

Future research should continue to explore the molecular mechanisms underlying its effects beyond the alpha-2 adrenergic system. Further comparative studies with other anesthetic agents could also help to refine species-specific and procedure-specific protocols, optimizing patient safety and outcomes. The development of novel formulations or delivery systems for this compound may also present new avenues for its application in veterinary practice.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of xylazole alone and in combination with ketamine on the metabolic and neurohumoral responses in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Animal Experiments [bio-protocol.org]

- 4. academic.oup.com [academic.oup.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Analysis of lncRNA in the skeletal muscle of rabbits at different developmental stages [frontiersin.org]

- 9. Frontiers | Study on the process of cardiomyocyte apoptosis after pulsed field ablation [frontiersin.org]

- 10. Xylazole inhibits NO-cGMP pathway in fetal rat nerve cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Jingsongling (Xylazine Analog) Administration in Small-tail Han Sheep

Disclaimer: Jingsongling is an analog of xylazine. The following protocols are based on research conducted with xylazine in sheep. Researchers should exercise caution and conduct preliminary dose-finding studies to establish the optimal and safe dosage of this compound for Small-tail Han sheep.

Introduction

This compound, a thiazine derivative, is an analog of xylazine, which is a potent α2-adrenergic agonist.[1][2][3] In veterinary medicine, xylazine is widely utilized for its sedative, analgesic, and muscle relaxant properties in a variety of species, including sheep.[2][3] Its mechanism of action involves the stimulation of α2-adrenoceptors, leading to a decrease in the release of norepinephrine and dopamine in the central nervous system. This results in sedation, analgesia (pain relief), and muscle relaxation.[1] Understanding the appropriate administration protocol is crucial for ensuring animal welfare and obtaining reliable experimental outcomes.

Data Presentation: Quantitative Effects of Xylazine in Sheep

The following tables summarize quantitative data from studies on xylazine administration in sheep. This data can serve as a reference point for planning studies with this compound in Small-tail Han sheep.

Table 1: Comparison of Administration Routes for a Single 2.5 mg Dose of Xylazine in Sheep

| Administration Route | Onset of Analgesia | Peak Analgesic Effect | Duration of Action | Total Analgesic Response | Reference |

| Intravenous (IV) | Most Rapid | Highest | ~25 minutes | Lower | [4] |

| Intramuscular (IM) | Slower than IV | Lower than IV | ~40 minutes | Greater | [4] |

| Subcutaneous (SC) | Slower than IV | Lower than IV | ~40 minutes | Greater | [4] |

Table 2: Continuous Infusion Regimen for Analgesia in Sheep

| Phase | Administration | Dosage | Duration | Outcome | Reference |

| Loading Dose | Intramuscular (IM) | 5 mg | Single Injection | Induces initial sedation and analgesia | [5] |

| Maintenance | Intravenous (IV) Infusion | 2 mg/hour | 90 minutes | Maintains a steady state of analgesia | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of xylazine to sheep. These can be adapted for use with this compound.

Protocol 1: Single-Dose Administration for Sedation and Analgesia

Objective: To induce short-term sedation and analgesia for minor procedures.

Materials:

-

This compound (or xylazine) solution for injection

-

Sterile syringes and needles (appropriate gauge for the chosen route)

-

70% Isopropyl alcohol swabs

-

Animal restraints appropriate for sheep

-

Monitoring equipment (stethoscope, thermometer)

Procedure:

-

Animal Preparation:

-

Accurately weigh the Small-tail Han sheep to determine the correct dosage.

-

Gently restrain the animal to minimize stress.

-

Select the injection site based on the chosen route of administration (jugular vein for IV, neck or gluteal muscles for IM, loose skin over the shoulder for SC).

-

Cleanse the injection site with an alcohol swab.

-

-

Drug Administration (choose one route):

-

Dosage:

-

Refer to the manufacturer's recommendations for this compound.

-

As a starting point based on xylazine studies, a dose range of 0.05 to 0.3 mg/kg body weight can be considered, with ruminants being highly sensitive.[3] It is critical to start with a low dose and observe the animal's response.

-

-

Post-Administration Monitoring:

Protocol 2: Continuous Rate Infusion (CRI) for Prolonged Analgesia

Objective: To maintain a steady state of analgesia for longer procedures or post-operative pain management.

Materials:

-

This compound (or xylazine) solution for injection

-

Intravenous catheter and extension set

-

Infusion pump

-

Sterile saline or other appropriate diluent

-

Materials for catheter placement (clippers, surgical scrub, local anesthetic)

Procedure:

-

Catheter Placement:

-

Clip and surgically prepare the skin over the jugular vein.

-

Administer a small amount of local anesthetic at the insertion site.

-

Place an IV catheter into the jugular vein and secure it.

-

-

Loading Dose:

-

Administer an initial loading dose intramuscularly to quickly achieve a therapeutic level of analgesia. Based on xylazine studies, a dose of 5 mg (total dose, not per kg) can be used as a starting point for an adult sheep.[5]

-

-

Continuous Infusion:

-

Prepare the this compound infusion by diluting it in a sterile fluid to the desired concentration.

-

Connect the infusion line to the IV catheter and begin the infusion using the pump.

-

A starting infusion rate, based on xylazine studies, could be 2 mg/hour.[5] Adjust the rate based on the animal's response and depth of analgesia.

-

-

Monitoring and Recovery:

-

Monitor vital signs and the level of analgesia throughout the infusion period.

-

Once the procedure is complete, discontinue the infusion.

-

Continue to monitor the animal until it has fully recovered from sedation.

-

Visualization of Pathways and Workflows

Signaling Pathway of α2-Adrenergic Agonists

Caption: Mechanism of action for this compound/Xylazine.

Experimental Workflow for Single-Dose Administration

Caption: Workflow for single-dose administration protocol.

Logical Relationship of Administration Routes and Effects

Caption: Onset and duration of different administration routes.

References

- 1. The effects of this compound, a xylazine analog, on mean arterial blood pressure and heart rate in dogs--influences of yohimbine, tolazoline, prazosin, and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Xylazine - Wikipedia [en.wikipedia.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Comparison of the analgesic effects of xylazine in sheep via three different administration routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The use of xylazine hydrochloride in an analgesic protocol for claw treatment of lame dairy cows in lateral recumbency on a surgical tipping table - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the HPLC Analysis of Jingsongling (Xylazine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jingsongling is a Chinese analog of xylazine, a potent α2-adrenergic agonist used in veterinary medicine as a sedative, analgesic, and muscle relaxant. Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug substances and pharmaceutical formulations, as well as for pharmacokinetic and toxicological studies. High-performance liquid chromatography (HPLC) with UV detection is a widely used, robust, and cost-effective technique for the quantitative analysis of xylazine.

This document provides detailed application notes and protocols for the determination of this compound (xylazine) using reversed-phase HPLC. The methodologies described are applicable for the analysis of bulk drug substances and veterinary injection formulations.

Principle of the Method

The described method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase. The mobile phase, a mixture of an organic solvent (acetonitrile and/or methanol) and an aqueous buffer, allows for the efficient separation of xylazine from potential impurities and degradation products. The analyte is detected by its absorbance in the UV region, and quantification is performed by comparing the peak area of the analyte in a sample to that of a reference standard.

Data Presentation

Table 1: Summary of HPLC Method Parameters for Xylazine Analysis

| Parameter | Method 1: Analysis in Canine Plasma | Method 2: Analysis in Serum |

| Chromatographic Column | C18 | C18 |

| Mobile Phase | Acetonitrile:Methanol:10 mM Sodium Heptanesulfonate (pH 3) (44:10:46, v/v/v)[1][2] | Not specified |

| Flow Rate | 1.0 mL/min | Not specified |

| Detection Wavelength | 210 nm[1][2] | Not specified |

| Injection Volume | 30 µL[2] | Not specified |

| Run Time | 10 minutes[1][2] | Not specified |

Table 2: Quantitative Performance Data for Xylazine HPLC Methods

| Parameter | Method 1: Analysis in Canine Plasma | Method 2: Analysis in Serum |

| Linearity Range | 15.625–1000 ng/mL[1] | 2.0-100.0 ng/mL[3] |

| Correlation Coefficient (r²) | > 0.999 | Not specified |

| Limit of Detection (LOD) | 10.3 ng/mL[1] | Not specified |

| Limit of Quantitation (LOQ) | Not specified | 5.0 ng/mL[3] |

| Recovery | 78.2%[1] | 82.0% - 118%[3] |

| Precision (%RSD) | < 7.8% | 3.0% - 18.3%[3] |

Experimental Protocols

Protocol 1: Analysis of this compound (Xylazine) in Veterinary Injection

This protocol is designed for the quantification of xylazine in a liquid pharmaceutical formulation.

1. Materials and Reagents

-

Xylazine Hydrochloride Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium Heptanesulfonate

-

Glacial Acetic Acid

-

Deionized Water (18.2 MΩ·cm)

-

0.45 µm Syringe Filters

2. Instrumentation

-

HPLC system equipped with a UV-Vis detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Data acquisition and processing software

3. Preparation of Solutions

-

Mobile Phase (Acetonitrile:Methanol:10 mM Sodium Heptanesulfonate, pH 3):

-

Prepare a 10 mM Sodium Heptanesulfonate solution by dissolving the appropriate amount in deionized water.

-

Adjust the pH to 3.0 with glacial acetic acid.

-

Mix 440 mL of acetonitrile, 100 mL of methanol, and 460 mL of the 10 mM sodium heptanesulfonate buffer.

-

Degas the mobile phase before use.

-

-

Standard Stock Solution (e.g., 100 µg/mL):

-

Accurately weigh about 10 mg of Xylazine Hydrochloride Reference Standard and transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations within the expected sample range (e.g., 1, 5, 10, 20, 50 µg/mL).

-

4. Sample Preparation

-

Take a veterinary injection solution labeled to contain this compound (xylazine).

-

Based on the labeled concentration, dilute an appropriate volume of the injection with the mobile phase to obtain a theoretical concentration within the range of the working standards. For example, if the injection is 20 mg/mL, a 1:1000 dilution would yield a 20 µg/mL solution.

-

Filter the diluted sample solution through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Analysis

-

Set up the HPLC system with the parameters specified in Table 1 (Method 1).

-

Inject the working standard solutions to generate a calibration curve.

-

Inject the prepared sample solution.

-

Identify the xylazine peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the concentration of xylazine in the sample using the calibration curve.

Protocol 2: Sample Preparation from Biological Matrices (Plasma/Serum) - Liquid-Liquid Extraction

This protocol is adapted for the extraction of xylazine from plasma or serum for pharmacokinetic studies.[1][2]

1. Materials and Reagents

-

All materials from Protocol 1

-

Diethyl Ether

-

Methylene Chloride

-

1 M Sodium Hydroxide

2. Sample Preparation

-

To 500 µL of plasma or serum in a glass tube, add 500 µL of 1 M sodium hydroxide to alkalinize the sample.

-

Add 2 mL of an extraction solvent mixture of diethyl ether and methylene chloride (7:3, v/v).

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 150 µL of the mobile phase.[2]

-

Inject 30 µL into the HPLC system.[2]

Mandatory Visualizations

Caption: Experimental workflow for HPLC analysis of this compound.

Caption: Mechanism of action of this compound (Xylazine).

References

Application Notes and Protocols for the Identification of Jingsongling Metabolites using Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jingsongling, an analog of xylazine, is a compound of interest in various fields, including veterinary medicine and toxicology. Understanding its metabolic fate is crucial for efficacy and safety assessment. This document provides a comprehensive guide to identifying this compound metabolites using liquid chromatography-mass spectrometry (LC-MS), a powerful analytical technique for detecting and characterizing drug metabolites. Due to the limited direct research on this compound metabolism, this guide leverages established methods for its structural analog, xylazine, which is expected to exhibit a similar metabolic profile. The provided protocols and data for xylazine serve as a robust starting point for the analysis of this compound.

Metabolic Pathways of Xylazine (as a proxy for this compound)

The metabolism of xylazine primarily involves Phase I and Phase II biotransformations. Phase I reactions include N-dealkylation, S-dealkylation, oxidation, and hydroxylation, leading to the formation of several metabolites.[1] The most prominent of these is 4-hydroxy-xylazine. Other identified metabolites include oxo-xylazine and sulfone-xylazine.[2][3] These Phase I metabolites can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.[1] It is anticipated that this compound follows a similar metabolic pathway.

Caption: Inferred metabolic pathway of this compound based on xylazine metabolism.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing matrix interferences and enriching the analytes of interest. Solid-phase extraction (SPE) and protein precipitation are commonly used methods for biological samples like blood and urine.[4]

a) Solid-Phase Extraction (SPE) for Blood Samples

This protocol is adapted from a method for xylazine detection in whole blood.[5]

-

Sample Pretreatment: To 0.5 mL of whole blood, add 3 mL of 100 mM phosphate buffer (pH 6.0) and centrifuge at 3000 rpm for 10 minutes.[5][6]

-

SPE Cartridge Conditioning: Condition a C8/benzenesulfonic acid mixed-mode SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally equilibrate with 1 mL of 100 mM phosphate buffer (pH 6.0).[5]

-

Sample Loading: Load the pretreated supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge sequentially with 3 mL of deionized water, 3 mL of 0.1 M HCl, and 3 mL of methanol. Dry the cartridge under vacuum for 5 minutes.

-

Elution: Elute the analytes with two 1.5 mL aliquots of a solution of dichloromethane, isopropanol, and ammonium hydroxide (78:20:2, v/v/v).[5]

-

Reconstitution: Add 100 µL of 90:10 methanol/HCl solution to the eluate, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.[5]

b) Protein Precipitation for Plasma Samples

This is a simpler and faster method suitable for high-throughput analysis.[3]

-

Precipitation: To a 100 µL plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., xylazine-d6).[3][7]

-

Vortexing and Centrifugation: Vortex the mixture for 30 seconds to ensure thorough mixing and precipitation of proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in a suitable volume of the initial mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides a general framework for the analysis of this compound and its metabolites, based on established methods for xylazine.[8][9][10]

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 3 mm, 2.3 µm) is a common choice.[9]

-

Mobile Phase A: 0.1% formic acid in water with 2 mM ammonium acetate.[3]

-

Mobile Phase B: 0.1% formic acid in methanol.[3]

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. For example: 0-0.5 min, 2% B; 0.5-4.0 min, 2-98% B; 4.0-5.0 min, 98% B; 5.1-6.0 min, 2% B.

-

Flow Rate: 400 µL/min.[3]

-

Injection Volume: 5-10 µL.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Ionization Source Parameters:

-

IonSpray Voltage: 5500 V

-

Temperature: 500-600°C[5]

-

Curtain Gas: 30-40 psi

-

Ion Source Gas 1 (Nebulizer Gas): 50-60 psi

-

Ion Source Gas 2 (Heater Gas): 50-60 psi

-

-